molecular formula C11H10N2O4 B2879188 2-Isopropyl-5-nitroisoindoline-1,3-dione CAS No. 58683-63-9

2-Isopropyl-5-nitroisoindoline-1,3-dione

Cat. No.: B2879188
CAS No.: 58683-63-9
M. Wt: 234.211
InChI Key: IYULYPPVNZZMKW-UHFFFAOYSA-N
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Description

2-Isopropyl-5-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with nitro and isopropyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 5-bromo-2-isopropylisoindoline-1,3-dione with dimethyl (pyridin-2-yl) boronate in toluene . Another method involves the use of o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless conditions and the use of environmentally friendly catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-nitroisoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and isopropyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-isopropyl-5-aminoisoindoline-1,3-dione .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound can inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-nitroisoindoline-1,3-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The isopropyl group provides steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability .

Properties

IUPAC Name

5-nitro-2-propan-2-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6(2)12-10(14)8-4-3-7(13(16)17)5-9(8)11(12)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULYPPVNZZMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Nitroisophthalimide (25.0 g, 130.0 mmol) was dissolved in DMF (250 mL). Isopropyl bromide (61.0 mL, 650 mmol) and potassium carbonate (36.0 g, 260 mmol) were added and the mixture was heated to 60° C. overnight. Water (1.0 L) was added, and the precipitate formed was collected by filtration, washed twice with water and dried overnight in a vacuum oven to afford 21.3 g (70%) of pure N-isopropyl-4-nitrophthalimide.
Name
4-Nitroisophthalimide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-nitrophthalimide (2.0 g, 10.41 mmol), triphenylphosphine (11.45 mmol, 2.99 g) and iso-propanol (11.45 mmol, 0.73 ml) in anhydrous THF (40 ml) was added diisopropylazodicarboxylate (2.37 g, 11.45 mmol) and the reaction stirred for 16 hrs at room temperature. Water and ethyl acetate were added and the organic phase separated, washed with brine, then dried (MgSO4) and evaporated in vacuo. The crude residue was purified by flash column chromatography (30% ethyl acetate in petroleum ether) to afford the title compound as a pale yellow solid (1.27 g, 52%). HPLC retention time 4.60 min. Mass spectrum (ES+) m/z 235 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

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